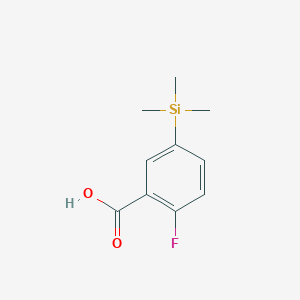
Deltamethric Acid Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deltamethric Acid Chloride is a specialized organic compound known for its unique structural properties and reactivity. This compound features a cyclopropane ring substituted with a dibromovinyl group and a dimethyl group, along with a carbonyl chloride functional group. Its distinct configuration makes it a valuable subject of study in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Deltamethric Acid Chloride typically involves the bromination of a suitable precursor, such as dimethyl acetylenedicarboxylate, followed by cyclopropanation and subsequent functional group transformations. The bromination step is often carried out using bromine in an inert solvent like chloroform, under controlled conditions to ensure the formation of the desired dibromovinyl intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Deltamethric Acid Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of esters, amides, or other derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine atoms or the carbonyl group.
Addition Reactions: The dibromovinyl group can undergo addition reactions with nucleophiles or electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions, as well as oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions may produce carboxylic acids or ketones.
Applications De Recherche Scientifique
Deltamethric Acid Chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules, which can lead to the discovery of new drugs or biochemical tools.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways or targets.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Deltamethric Acid Chloride involves its interaction with molecular targets through its reactive functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dibromovinyl group may also participate in interactions with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(IR)cis 3-(2,2-dibromovinyl)2,2-dimethylcyclopropane carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
(IR)cis 3-(2,2-dibromovinyl)2,2-dimethylcyclopropane methyl ester: Contains a methyl ester group instead of a carbonyl chloride.
(IR)cis 3-(2,2-dibromovinyl)2,2-dimethylcyclopropane amide: Features an amide group in place of the carbonyl chloride.
Uniqueness
The uniqueness of Deltamethric Acid Chloride lies in its combination of a highly reactive carbonyl chloride group with a stable cyclopropane ring and dibromovinyl substituent
Propriétés
Formule moléculaire |
C8H9Br2ClO |
|---|---|
Poids moléculaire |
316.42 g/mol |
Nom IUPAC |
(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Br2ClO/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3/t4-,6-/m0/s1 |
Clé InChI |
JIIXEQFJRLRHSW-NJGYIYPDSA-N |
SMILES isomérique |
CC1([C@H]([C@H]1C(=O)Cl)C=C(Br)Br)C |
SMILES canonique |
CC1(C(C1C(=O)Cl)C=C(Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(Biphenyl-2-yloxy)-propyl]-morpholine](/img/structure/B8478689.png)

![1h-Isoindol-1-one,6-[(3-fluorophenyl)methoxy]-2,3-dihydro-](/img/structure/B8478729.png)








![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B8478783.png)
